3-(3,5-Dibromophenoxy)propanoic acid
Description
3-(3,5-Dibromophenoxy)propanoic acid is a halogenated aromatic compound featuring a propanoic acid backbone linked via an ether bond to a 3,5-dibromophenyl group. This structure confers unique physicochemical properties, including acidity, solubility, and reactivity, which are influenced by the electron-withdrawing bromine atoms.
Properties
IUPAC Name |
3-(3,5-dibromophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBONBPRUAWNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
- Substitution Patterns: Electron-withdrawing groups (e.g., Br, NO₂) lower pKa, increasing acidity, while electron-donating groups (e.g., OCH₃) have the opposite effect.
- Biological Activity : Natural derivatives with hydroxyl groups (e.g., caffeic acid) show antioxidant properties, whereas halogenated analogs may target specific enzymatic pathways .
Preparation Methods
Reaction Mechanism and Conditions
3,5-Dibromophenol is deprotonated in the presence of a base such as potassium carbonate () or sodium hydroxide (), forming a phenoxide ion. This ion attacks the electrophilic carbon of 3-bromopropionic acid in an mechanism, yielding the target compound and hydrogen bromide () as a byproduct.
Typical Conditions:
-
Solvent: Dimethylformamide (DMF) or acetone
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Base: (2.0 equivalents)
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Temperature: 80–100°C under reflux
-
Reaction Time: 12–24 hours
Optimization and Yield
Yields depend on the purity of 3-bromopropionic acid, which is synthesized via hydrobromic acid () treatment of acrylonitrile followed by hydrolysis. Impurities such as unreacted acrylonitrile or bromopropionitrile reduce efficiency. Studies suggest that using a 10% molar excess of 3,5-dibromophenol improves yields to 70–75%.
Table 1: Key Parameters for Nucleophilic Substitution
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base Strength | ↑ Reactivity | |
| Solvent Polarity | High (e.g., DMF) | ↑ Solubility |
| Temperature | 90°C | ↑ Kinetics |
Ester Hydrolysis of 3-(3,5-Dibromophenoxy)propanoate
An alternative route involves synthesizing an ester intermediate (e.g., ethyl 3-(3,5-dibromophenoxy)propanoate) followed by hydrolysis to the carboxylic acid. This two-step approach avoids handling corrosive gas directly.
Esterification Step
3,5-Dibromophenol reacts with ethyl 3-bromopropionate in the presence of a base. The ester group acts as a protecting group for the carboxylic acid, simplifying purification.
Conditions:
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed under acidic or basic conditions. Basic hydrolysis with (2.0 M) in ethanol-water (1:1) at 70°C for 6 hours provides the carboxylic acid in >90% purity.
Equation:
Carboxylation of 3-(3,5-Dibromophenoxy)propanenitrile
This method involves nitrile intermediate formation followed by hydrolysis to the carboxylic acid.
Synthesis of Propanenitrile Derivative
3,5-Dibromophenol reacts with 3-bromopropionitrile in a nucleophilic substitution analogous to Method 1. The nitrile group is later hydrolyzed to a carboxylic acid using sulfuric acid () or .
Conditions for Hydrolysis:
-
Acidic: (conc.), 100°C, 8 hours
-
Basic: (40%), reflux, 12 hours
Table 2: Comparison of Hydrolysis Methods
| Condition | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Acidic | 85 | 92 | Ammonium sulfate |
| Basic | 78 | 89 | Sodium cyanide |
Ullmann-Type Coupling for Direct Synthesis
Copper-catalyzed coupling reactions offer a one-pot synthesis route, though yields are moderate.
Reaction Setup
3,5-Dibromophenol, 3-bromopropionic acid, and copper(I) iodide () are heated in dimethyl sulfoxide () with as a base.
Conditions:
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling 3,5-dibromophenol and 3-bromopropionic acid with reduces reaction time to 2 hours with 68% yield .
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